molecular formula C23H26N4O2S B11256205 N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-methylbenzenesulfonamide

N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3-methylbenzenesulfonamide

Cat. No.: B11256205
M. Wt: 422.5 g/mol
InChI Key: UBZOTCXHSJRSCI-UHFFFAOYSA-N
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Description

N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a pyridazinyl group, a phenyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyridazinyl intermediate. The pyridazinyl group can be synthesized through the cyclization of hydrazine with appropriate diketones or esters. The azepan-1-yl group is then introduced through nucleophilic substitution reactions. The final step involves the sulfonation of the phenyl group to introduce the sulfonamide functionality .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry could be employed to scale up the production process while maintaining control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3-METHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3-METHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the azepan-1-yl group and the sulfonamide functionality makes it a valuable scaffold for drug development .

Properties

Molecular Formula

C23H26N4O2S

Molecular Weight

422.5 g/mol

IUPAC Name

N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-3-methylbenzenesulfonamide

InChI

InChI=1S/C23H26N4O2S/c1-18-8-6-11-21(16-18)30(28,29)26-20-10-7-9-19(17-20)22-12-13-23(25-24-22)27-14-4-2-3-5-15-27/h6-13,16-17,26H,2-5,14-15H2,1H3

InChI Key

UBZOTCXHSJRSCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4

Origin of Product

United States

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